aspoxicillin

Description

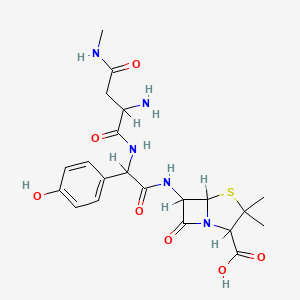

Aspoxicillin (ASPC) is a semi-synthetic penicillin derivative developed by Tanabe Seiyaku (Japan). Its chemical structure is distinguished by the introduction of N4-methyl-D-asparagine and p-hydroxyphenylglycine into the 6-amino side chain of the penicillin nucleus (Figure 1) . This unique "amino acid-type" modification enhances its pharmacokinetic profile, particularly in patients with renal impairment, by prolonging its elimination half-life (t₁/₂) and enabling sustained therapeutic plasma and urine concentrations . This compound is administered intravenously and exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli .

Properties

IUPAC Name |

6-[[2-[[2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHELIUBJHYAEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860781 | |

| Record name | 6-{2-(4-Hydroxyphenyl)[(N-methylasparaginyl)amino]acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Aspoxicillin (ASPC) is a broad-spectrum antibiotic belonging to the penicillin class, specifically a derivative of ampicillin. Its biological activity is primarily attributed to its ability to inhibit bacterial cell wall synthesis, leading to bactericidal effects against a variety of pathogens. This article provides an overview of the mechanisms, efficacy, and clinical applications of this compound, supported by research findings and case studies.

This compound exerts its bactericidal effect by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding disrupts the transpeptidation process, which is essential for cross-linking peptidoglycan layers in the bacterial cell wall. The inhibition of this process ultimately leads to cell lysis and death of the bacteria .

Efficacy Against Bacterial Strains

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against Escherichia coli, showing that this compound has a higher bactericidal activity compared to other acyl-ureidopenicillins tested .

Table 1: Comparative Bactericidal Activity of this compound

Post-Antibiotic Effect (PAE)

The prolonged suppression of bacterial regrowth after exposure to this compound is attributed to both its PAE and residual drug activity. Studies have shown that this compound maintains effective concentrations longer than some other antibiotics, providing an extended therapeutic window for treatment .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound achieves significant serum concentrations following administration. Its absorption, distribution, metabolism, and excretion patterns have been extensively studied in animal models, revealing effective urinary excretion rates that support its use in treating urinary tract infections .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Peak Serum Concentration | 20 mg/L |

| Half-Life | 1.5 hours |

| Urinary Excretion | 60% unchanged |

Clinical Applications

This compound is utilized in various clinical settings, particularly for treating infections caused by susceptible organisms. It has been noted for its effectiveness in preventing postoperative infections, especially following thoracic operations .

Case Study: Postoperative Infection Prevention

A clinical study involving patients undergoing thoracic surgery demonstrated that the administration of this compound significantly reduced the incidence of postoperative infections compared to control groups receiving no prophylactic antibiotics. This underscores the importance of this compound in surgical settings where infection risk is elevated.

Scientific Research Applications

Treatment of Infections

Aspoxicillin has demonstrated efficacy in treating several types of infections, including:

- Peritonitis

- Pneumonia

- Bronchitis

- Urinary Tract Infections

- Tonsillitis

In a clinical study involving pediatric patients, this compound was administered at doses ranging from 50 to 80 mg/kg/day over 4 to 8 days. The overall cure rate was reported at 95% , with specific efficacy rates of 100% for tonsillitis, bronchitis, and pneumonia, and 87.5% for urinary tract infections .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Half-Life : The mean half-life (T1/2) of this compound has been reported between 1.0 to 3.5 hours , depending on the administration method (bolus vs. drip infusion) and dosage .

- Urinary Excretion : Approximately 58.4% of the drug is excreted in urine within six hours post-administration, indicating effective renal clearance .

This compound vs. Piperacillin

A comparative phase III study evaluated the effectiveness of this compound against piperacillin in severe abdominal infections. The results indicated that this compound had comparable efficacy, reinforcing its viability as an alternative treatment option .

Adverse Reactions

While generally well-tolerated, some adverse reactions associated with this compound include:

Pediatric Infections

A study involving 22 children with various infections demonstrated excellent clinical efficacy across different diagnoses:

| Diagnosis | Number of Cases | Cure Rate |

|---|---|---|

| Tonsillitis | 6 | 100% |

| Bronchitis | 2 | 100% |

| Pneumonia | 6 | 100% |

| Urinary Tract Infection | 8 | 87.5% |

The absence of significant side effects further supports the safety profile of this compound in pediatric applications .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Key Structural Modifications :

Pharmacokinetic Data :

This compound’s prolonged t₁/₂ in renal impairment allows less frequent dosing compared to amoxicillin or piperacillin, which require adjustments in renal failure .

Antibacterial Spectrum and Efficacy

In Vitro Activity :

- This compound demonstrates 0.975 antibacterial activity output in artificial neural network (ANN) models, comparable to apramycin (0.980) and aztreonam (0.981) .

- Amoxicillin: Highly active against Enterococci but less effective against Pseudomonas aeruginosa compared to piperacillin .

- Piperacillin : Broader anti-pseudomonal coverage due to enhanced β-lactamase stability .

Clinical Efficacy :

Analytical Methods for Quantification

This compound’s distinct retention time and spectral properties facilitate precise quantification in biological matrices .

Clinical Considerations

- Renal Dosing : this compound requires 50% dose reduction in severe renal impairment (GFR <30 mL/min), whereas amoxicillin often necessitates interval extension .

- Allergy Cross-Reactivity : Shares β-lactam core; 10% cross-reactivity risk with penicillin-allergic patients, similar to other penicillins .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing aspoxicillin in a research laboratory?

- Answer : this compound synthesis requires meticulous optimization of β-lactam ring formation and side-chain coupling. Key steps include:

- Literature review : Cross-referencing established penicillin synthesis protocols and recent modifications for acyloxy esters .

- Experimental parameters : pH control (6.5–7.5), temperature (25–30°C), and solvent selection (e.g., dichloromethane for acylation) .

- Characterization : Use HPLC for purity assessment (>98%) and NMR (¹H/¹³C) to confirm stereochemistry .

- Statistical validation : Replicate synthesis batches (n ≥ 3) to assess yield consistency .

Q. How should researchers design in vitro assays to evaluate this compound’s antibacterial activity?

- Answer : Follow CLSI guidelines with modifications for β-lactamase stability:

- Strain selection : Include β-lactamase-producing Staphylococcus aureus (ATCC 29213) and extended-spectrum β-lactamase (ESBL) E. coli as resistant controls .

- Concentration gradients : Test this compound across 0.5–256 µg/mL, with amoxicillin and cefotaxime as comparators .

- Endpoint analysis : Calculate MIC/MBC ratios and use time-kill assays to differentiate bactericidal vs. bacteriostatic effects .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Answer : Prioritize accelerated stability studies:

- Methodology : Incubate this compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours .

- Quantification : Use UV-spectrophotometry (λ = 254 nm) for degradation monitoring .

- Data interpretation : Apply first-order kinetics to calculate degradation rate constants (k) and half-life (t₁/₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic (PK) parameters across studies?

- Answer : Conduct a meta-analysis with strict inclusion criteria:

- Data harmonization : Normalize PK metrics (e.g., AUC, Cmax) by dose/body weight and exclude studies with non-IV administration .

- Covariate analysis : Adjust for factors like renal clearance (e.g., creatinine levels) and protein binding variations .

- Validation : Compare animal models (e.g., murine vs. primate) to identify species-specific metabolic pathways .

Q. What experimental strategies are recommended to investigate this compound’s efficacy against biofilm-embedded pathogens?

- Answer : Adapt biofilm-specific protocols:

- Model systems : Use Calgary Biofilm Devices or 3D-printed scaffolds mimicking chronic wound environments .

- Dosing regimens : Test continuous vs. pulsatile delivery to overcome biofilm permeability barriers .

- Synergy testing : Combine this compound with biofilm-disrupting agents (e.g., DNase I, EDTA) and quantify viability via ATP-bioluminescence .

Q. How should researchers address discrepancies in this compound’s β-lactamase inhibition potency data?

- Answer : Implement orthogonal assays to isolate variables:

- Enzyme sourcing : Use purified TEM-1 and SHV-1 β-lactamases vs. bacterial lysates to control for endogenous inhibitors .

- Kinetic analysis : Measure IC₅₀ under standardized conditions (30°C, pH 7.0) and compare with clavulanic acid .

- Structural validation : Perform molecular docking studies (e.g., AutoDock Vina) to correlate inhibition with binding affinity to active-site serine .

Q. What methodologies are essential for evaluating this compound’s immunogenicity in preclinical models?

- Answer : Integrate immunological and pharmacological endpoints:

- Animal models : Use transgenic mice expressing human MHC alleles to predict hypersensitivity risks .

- Assay panels : Measure IgE/IgG titers via ELISA and monitor anaphylactoid reactions in challenged cohorts .

- Histopathological correlation : Conduct tissue biopsies to assess eosinophil infiltration post-treatment .

Data Presentation & Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound’s minimum inhibitory concentrations (MICs)?

- Answer : Adhere to MIAME-like standards for antimicrobial assays:

- Metadata documentation : Detail agar batch numbers, inoculum preparation (e.g., McFarland standards), and incubation conditions .

- Data deposition : Share raw growth curves and MIC heatmaps via repositories like Zenodo or Figshare .

- Cross-validation : Include internal controls (e.g., ATCC 25922 E. coli) in every assay run .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic interactions with other β-lactams?

- Answer : Apply response-surface methodologies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.